1-Methylbenzo[c]phenanthrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research
1-Methylbenzo[c]phenanthrene is a member of the vast class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). PAHs are characterized by their structure of two or more fused aromatic rings and are formed during the incomplete combustion of organic materials such as coal, oil, gas, and tobacco. lookchem.comsmolecule.com This positions them as ubiquitous environmental contaminants. mdpi.com The scientific community's interest in PAHs is largely driven by the carcinogenic properties of some of its members. lookchem.comontosight.ai
While much of the early and ongoing research has concentrated on a group of 16 specific PAHs designated as "priority pollutants" by the U.S. Environmental Protection Agency (EPA), there is a growing body of evidence highlighting the significance of alkylated PAHs, such as this compound. mdpi.comnih.gov Alkylated PAHs, which feature one or more alkyl groups attached to the aromatic ring structure, are also widespread in the environment and can exhibit greater toxicity than their parent compounds. mdpi.compolyu.edu.hk Research into specific methylated isomers like this compound is crucial for a more comprehensive understanding of the environmental and health risks posed by the broader class of PAHs. mdpi.compsu.edu
The addition of a methyl group to the benzo[c]phenanthrene (B127203) backbone creates distinct isomers, each with unique physical, chemical, and toxicological properties. ontosight.aiontosight.ai The position of this methyl group can significantly influence the molecule's biological activity. nih.gov For instance, studies have shown that different isomers of methylbenzo[c]phenanthrene exhibit varying potencies in inducing morphological effects and other biological responses. nih.gov This underscores the importance of isomer-specific research within the field of PAH toxicology.
Significance in Environmental and Health Sciences
The significance of this compound in environmental and health sciences stems from its classification as a carcinogenic and mutagenic compound. lookchem.com Like other PAHs, it is released into the environment through both natural processes, such as forest fires, and anthropogenic activities, including industrial emissions and the burning of fossil fuels. lookchem.comsmolecule.com Its persistence in the environment and potential for bioaccumulation mean that it can be found in various environmental compartments, including soil and sediment. polyu.edu.hkontosight.ai
From a health perspective, the primary concern with this compound is its potential to cause cancer. lookchem.com The compound has been shown to be genotoxic, meaning it can damage DNA, and mutagenic, indicating its ability to cause mutations in the genetic material. lookchem.com These properties are fundamental to its carcinogenic nature. lookchem.com The mechanism of its carcinogenicity involves metabolic activation to reactive intermediates, such as dihydrodiol epoxides, which can then bind to DNA to form adducts. nih.govnih.govacs.org These DNA adducts can interfere with normal cellular processes and lead to the initiation of cancer. ontosight.ainih.gov
The study of this compound and its isomers contributes to a more nuanced understanding of structure-activity relationships among PAHs. researchgate.netbiochempress.com Research has indicated that while some methylbenzo[c]phenanthrene isomers are active in causing morphological effects, others are not, and their ability to induce certain biological pathways can also differ. nih.gov This detailed knowledge is essential for accurate risk assessment and the development of effective regulatory strategies for this complex class of environmental pollutants. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylbenzo[c]phenanthrene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-11-12-16-10-9-14-6-2-3-8-17(14)19(16)18(13)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYAQLRNUYAINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193749 | |
| Record name | 1-Methylbenzo(C)phenanthrene | |
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Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4076-39-5 | |
| Record name | 1-Methylbenzo(c)phenanthrene | |
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| Record name | 1-Methylbenzo[c]phenanthrene | |
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| Record name | 1-Methylbenzo(C)phenanthrene | |
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| Record name | 1-METHYLBENZO(C)PHENANTHRENE | |
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| Record name | 1-METHYLBENZO(C)PHENANTHRENE | |
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Synthetic Methodologies for 1 Methylbenzo C Phenanthrene and Analogues
Historical Synthetic Approaches
Another significant historical method is the Bardhan–Sengupta phenanthrene (B1679779) synthesis , a classic approach for constructing the phenanthrene ring system. wikipedia.orgias.ac.in This method involves the cyclization of a β-phenylethylcyclohexanol derivative using a dehydrating agent like phosphorus pentoxide, followed by selenium dehydrogenation to achieve aromatization. wikipedia.org
Intramolecular Friedel–Crafts reactions were also a common strategy in the past for the synthesis of phenanthrenes and benzo[c]phenanthrenes. thieme-connect.de This approach involves the annulation of a naphthalene (B1677914) core with a four-carbon unit or a biphenyl (B1667301) system with a two-carbon unit, followed by an aromatization step. thieme-connect.de
In 1953, Newman and colleagues reported the synthesis of all six monomethyl derivatives of benzo[c]phenanthrene (B127203), including 1-methylbenzo[c]phenanthrene. acs.orgnasonline.org These syntheses often involved the reaction of substituted α-tetralones with Grignard reagents, followed by cyclization and aromatization. For example, the synthesis of this compound was achieved starting from γ-(1-naphthyl)-valeric acid. acs.org
The table below summarizes some of the key historical synthetic approaches.
| Method | Starting Materials (Example) | Key Steps | Reference(s) |
| Robinson-Mannich Base Synthesis | 4-Ketotetrahydrophenanthrene, Methyl vinyl ketone | Michael addition, Intramolecular aldol (B89426) condensation, Dehydration, Aromatization | acs.org, acs.org, upenn.edu |
| Bardhan–Sengupta Synthesis | Substituted β-phenylethylcyclohexanol | Cyclization with P₂O₅, Selenium dehydrogenation | wikipedia.org, ias.ac.in |
| Intramolecular Friedel-Crafts | Substituted naphthalene or biphenyl derivatives | Annulation with a C4 or C2 unit, Aromatization | thieme-connect.de |
| Newman's Synthesis of Methylbenzo[c]phenanthrenes | γ-(1-naphthyl)-valeric acid | Cyclization, Reduction, Dehydrogenation | acs.org, nasonline.org |
Modern Synthetic Strategies and Yield Optimization
Modern synthetic chemistry has introduced more efficient and versatile methods for the preparation of this compound and its analogues, with a strong emphasis on improving reaction yields and accommodating a wider range of functional groups.
A cornerstone of modern synthesis is the photodehydrocyclization of stilbene (B7821643) derivatives . thieme-connect.deresearchtrends.net This reaction involves the irradiation of a stilbene-type precursor, such as a 2-styrylnaphthalene, with UV light in the presence of an oxidant like iodine. thieme-connect.deresearchtrends.netstrath.ac.uk The reaction proceeds through an electrocyclic ring closure of the cis-stilbene (B147466) isomer to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene core. researchtrends.netstrath.ac.uk While effective, a challenge with this method has been the management of the hydrogen iodide (HI) byproduct, which can lead to side reactions and reduce yields. researchtrends.net An important optimization was the use of a scavenger, such as propylene (B89431) oxide (2-methyloxirane), to neutralize the HI. thieme-connect.deresearchtrends.net More recently, an improved protocol has been developed that replaces propylene oxide with tetrahydrofuran (B95107) (THF) as the scavenger. researchgate.net THF is advantageous due to its higher boiling point, lower cost, and reduced toxicity, leading to excellent yields of various phenanthrenes and helicenes. researchgate.net
Transition metal-catalyzed cross-coupling reactions have become powerful tools for constructing the precursors for photocyclization or for the direct assembly of the polycyclic framework. mdpi.com The Heck reaction , for instance, is used to synthesize the required stilbene precursors by coupling a vinyl derivative with an aryl halide. academie-sciences.fr
Suzuki coupling reactions , which involve the palladium-catalyzed coupling of an organoboron compound with an organohalide, have also been employed for the efficient synthesis of functionalized benzo[c]phenanthrene derivatives. conicet.gov.ar For example, a Suzuki coupling between the boronic acid of the lower part of a helicene skeleton and the bromo-containing upper part has been shown to produce the target structure in yields of 75-95%. conicet.gov.ar
More recently, gold-catalyzed cycloisomerization of alkynylbiaryls has emerged as a method to form benzo[c]phenanthrene structures. thieme-connect.de For example, platinum(II) chloride has been shown to catalyze the cycloisomerization of 1-(alk-1-ynyl)-2-vinylbenzenes to afford phenanthrene derivatives, and this methodology has been extended to the synthesis of benzo[c]phenanthrenes with yields around 65%. thieme-connect.de
The following table highlights some modern synthetic strategies and their yields.
| Method | Catalyst/Reagent | Precursor (Example) | Product (Example) | Yield | Reference(s) |
| Photocyclodehydrogenation | I₂, THF | 2-Styrylnaphthalene | Benzo[c]phenanthrene | Excellent | researchgate.net |
| Suzuki Coupling | Pd(OAc)₂, S-phos | Boronic acid and bromo-derivatives | 5-Amino conicet.gov.arhexahelicene (B93517) precursor | 75-95% | conicet.gov.ar |
| Gold-Catalyzed Cycloisomerization | BrettPhosAuNTf₂ | Allenyne | Fused phenanthrene | 58% | kyoto-u.ac.jp |
| Platinum-Catalyzed Cycloisomerization | PtCl₂ | Alkynylbiaryl | Benzo[c]phenanthrene | 65% | thieme-connect.de |
Asymmetric Synthesis and Chiral Resolution of Benzo[c]phenanthrene Derivatives
Benzo[c]phenanthrene itself is considered a rsc.orghelicene and possesses a twisted, non-planar structure. thieme-connect.deacademie-sciences.fr While the parent compound has a low barrier to racemization, appropriate substitution, particularly at the 1- and 12-positions, can create sufficient steric hindrance to allow for the isolation of stable enantiomers. academie-sciences.fr This has led to the development of methods for both the separation of racemic mixtures (chiral resolution) and the direct synthesis of enantiomerically enriched compounds (asymmetric synthesis).
Historically, chiral resolution was the primary method for obtaining optically active benzo[c]phenanthrene derivatives. A landmark achievement was the resolution of hexahelicene by Newman and Lednicer using 2-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid (TAPA) as a resolving agent. acs.orgillinois.eduacs.org This method relies on the formation of diastereomeric charge-transfer complexes that can be separated, followed by the recovery of the individual enantiomers. illinois.edu The optical activity of this compound was also investigated early on, highlighting the chiral nature of these overcrowded molecules. nasonline.orgacs.org
Asymmetric synthesis aims to directly produce one enantiomer in excess. One approach involves using a chiral environment to influence the stereochemical outcome of a reaction. For example, the photocyclization of 2-styrylbenzo[c]phenanthrene in chiral solvents has been shown to produce non-racemic hexahelicene, albeit with low optical yields (0.2–2.0%). rsc.org The chiral solvent is thought to influence the equilibrium between the enantiomeric conformations of the cis-stilbene precursor. rsc.org
More recently, significant advances have been made in organocatalyzed enantioselective synthesis . In 2024, an enantioselective terminal peri-amination strategy was reported for the synthesis of configurationally stable rsc.org- and researchgate.nethelicenes. nih.gov This method utilizes a bifunctional thiourea (B124793) organocatalyst to control the stereochemistry of the C-H amination of a 12-methylbenzo[c]phenanthren-2-ol with a diazodicarboxamide. nih.gov This approach has provided access to a variety of 1,12-disubstituted rsc.orghelicenes in good yields (37-46%) and high enantiomeric ratios (up to 98:2 er). nih.gov
The table below summarizes methods for achieving stereoselectivity in the synthesis of benzo[c]phenanthrene derivatives.
| Method | Approach | Chiral Agent/Catalyst | Enantiomeric Ratio (er) / Optical Yield | Reference(s) |
| Chiral Resolution | Formation of diastereomeric complexes | 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid (TAPA) | Separation of enantiomers | acs.org, illinois.edu, acs.org |
| Chiral Solvent-Induced Synthesis | Asymmetric induction via chiral environment | Various chiral solvents | 0.2–2.0% optical yield | rsc.org |
| Organocatalyzed C-H Amination | Enantioselective catalysis | Bifunctional thiourea catalyst | up to 98:2 er | nih.gov |
Metabolic Activation Pathways of 1 Methylbenzo C Phenanthrene
Enzymatic Biotransformation Mechanisms
The biotransformation of 1-Methylbenzo[c]phenanthrene is a critical process that converts the relatively inert parent compound into reactive electrophiles capable of interacting with cellular macromolecules. This metabolic activation is predominantly a multi-step process involving several key enzyme families.
Cytochrome P450 (CYP)-Mediated Metabolism
The initial and rate-limiting step in the metabolic activation of many PAHs, including those structurally similar to this compound, is oxidation by cytochrome P450 (CYP) enzymes. mdpi.comfrontiersin.org These heme-containing monooxygenases introduce an oxygen atom into the aromatic structure, leading to the formation of epoxides. For the parent compound, benzo[c]phenanthrene (B127203) (BcPh), specific CYP isozymes play a crucial role. In human cell lines, CYP1B1 has been shown to be a key player in the activation of BcPh. nih.gov In contrast, studies with human liver microsomes indicate that CYP1A2 is the primary enzyme responsible for the formation of the proximate carcinogen, the dihydrodiol, from BcPh. nih.gov
For this compound, it is anticipated that CYP enzymes, likely from the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), catalyze the initial epoxidation at various positions on the aromatic rings. nih.govnih.gov This is a crucial step that sets the stage for further metabolic processing. The presence of the methyl group can influence the regioselectivity of CYP-mediated oxidation, potentially directing the enzymatic attack to specific sites on the molecule.
Sulfotransferase (SULT)-Mediated Conjugation and Activation
While often considered a detoxification pathway, sulfotransferase (SULT)-mediated conjugation can also lead to the formation of highly reactive metabolites for certain PAHs. oup.com SULTs are a family of phase II enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. oup.com
In the context of methylated PAHs, hydroxylation of the methyl group by CYPs can produce a benzylic alcohol. This hydroxymethyl metabolite can then undergo sulfonation by SULTs to form a reactive sulfate (B86663) ester. d-nb.info This ester is unstable and can spontaneously dissociate to form a carbocation, which is a potent electrophile capable of forming DNA adducts. While direct evidence for this compound is limited, this pathway is a recognized activation mechanism for other methylated PAHs. d-nb.info
Formation of Reactive Intermediates (e.g., Diol Epoxides, Radical Cations, Quinones)
The metabolic activation of this compound can proceed through several pathways, each culminating in the formation of highly reactive intermediates.
Diol Epoxides: The most well-established pathway for PAH carcinogenesis involves the formation of diol epoxides. Following the initial CYP-mediated epoxidation, the resulting epoxide is hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. This dihydrodiol is then subjected to a second epoxidation by CYPs, forming a diol epoxide. nih.gov For the parent compound, benzo[c]phenanthrene, the fjord-region diol epoxides are particularly potent carcinogens. nih.gov The bay-region diol epoxides of benzo[c]phenanthrene are known to be highly reactive and tumorigenic. nih.govresearchgate.net The presence of the methyl group in this compound is expected to influence the stereochemistry and reactivity of the resulting diol epoxides.
Radical Cations: An alternative activation pathway involves the one-electron oxidation of the PAH by peroxidases, such as those found in the prostaglandin (B15479496) H synthase complex, or by CYP enzymes, to form a radical cation. This reactive species can then directly interact with DNA or undergo further reactions to form other DNA-damaging species.
Quinones: The oxidation of dihydrodiols can also lead to the formation of catechols, which can then be oxidized to yield reactive o-quinones. These quinones are redox-active molecules that can generate reactive oxygen species (ROS) through futile redox cycling, leading to oxidative DNA damage. The metabolism of phenanthrene-9,10-quinone, an oxygenated derivative of the related PAH phenanthrene (B1679779), has been shown to produce catechol conjugates. nih.govacs.org
Role of Methyl Substitution in Metabolic Fate
The presence and position of a methyl group on a PAH backbone can significantly alter its metabolic fate and biological activity. d-nb.info In the case of this compound, the methyl group can exert its influence in several ways:
Steric Hindrance: The methyl group can sterically hinder the approach of metabolizing enzymes to certain positions on the aromatic rings, thereby altering the regioselectivity of metabolism. This can lead to the formation of a different profile of metabolites compared to the unsubstituted parent compound. For instance, in 1,4-dimethylbenzo[c]phenanthrene, the methyl group in the congested fjord region induces non-planarity in the molecule, which in turn affects its metabolic activation. acs.org
Electronic Effects: The methyl group is an electron-donating group, which can influence the electronic properties of the aromatic system. This can affect the ease of oxidation at different positions and the stability of the resulting carbocations. Studies on methylated benzo[a]anthracene derivatives have shown that methyl substitution generally leads to a stabilization of the carbocations formed from diol epoxides. nih.gov
Alternative Metabolic Pathways: The methyl group itself can be a site of metabolic attack. As mentioned earlier, CYP-mediated hydroxylation of the methyl group can lead to the formation of a benzylic alcohol, which can then be further activated by sulfotransferases. d-nb.info This provides an additional pathway for metabolic activation that is not available to the unsubstituted parent compound.
In Vitro and In Vivo Metabolic Profiling Studies
While specific metabolic profiling studies on this compound are not extensively reported in the available literature, studies on closely related compounds provide valuable insights into its likely metabolic fate.
In Vitro Studies: In vitro systems, such as liver microsomes, S9 fractions, and cultured cells (e.g., HepG2), are commonly used to investigate the metabolism of PAHs. d-nb.info Studies with rat and human liver microsomes have been instrumental in identifying the primary metabolites of benzo[c]phenanthrene, with human liver microsomes predominantly forming the B[c]PH-3,4-dihydrodiol. nih.gov For 1-methylphenanthrene (B47540), side-chain hydroxylation has been identified as a major metabolic pathway in human HepG2 cells. d-nb.info Incubations of 1-methylphenanthrene with rat S9 fractions have yielded a variety of metabolites, including dihydrodiols of 1-hydroxymethyl-phenanthrene and 1-methyl-phenanthrene. d-nb.info
In Vivo Studies: In vivo studies in animal models are essential for understanding the complete metabolic profile and disposition of a compound. While specific in vivo data for this compound is lacking, studies with benzo[c]phenanthrene in mouse epidermis have shown the formation of DNA adducts derived from its diol epoxides. nih.gov
Table 1: Key Enzymes in the Metabolic Activation of Related PAHs
| Enzyme Family | Specific Isozyme(s) | Role in Metabolism | Substrate Example | Reference |
|---|---|---|---|---|
| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation, diol epoxide formation | Benzo[c]phenanthrene | nih.gov |
| Cytochrome P450 | CYP1A2 | Dihydrodiol formation | Benzo[c]phenanthrene | nih.gov |
| Sulfotransferase | SULTs | Activation of benzylic alcohols | Methylated PAHs | oup.comd-nb.info |
Table 2: Major Reactive Intermediates and Their Precursors in PAH Metabolism
| Reactive Intermediate | Precursor(s) | Key Enzymes Involved | Consequence | Reference |
|---|---|---|---|---|
| Diol Epoxide | trans-Dihydrodiol | CYP, Epoxide Hydrolase | Forms covalent DNA adducts | nih.govnih.gov |
| Carbocation | Sulfate ester of benzylic alcohol | CYP, SULT | Forms covalent DNA adducts | oup.comd-nb.info |
| o-Quinone | Catechol | Dihydrodiol Dehydrogenase, AKR | Generates ROS, forms DNA adducts | nih.govacs.org |
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Benzo[c]phenanthrene | | 1,4-dimethylbenzo[c]phenanthrene | | 1-methylphenanthrene | | Benzo[a]anthracene | | 3'-phosphoadenosine-5'-phosphosulfate | | trans-dihydrodiol | | Diol epoxide | | Catechol | | o-quinone | | Benzylic alcohol | | Sulfate ester | | Carbocation | | Radical cation | | Phenanthrene-9,10-quinone | | 1-hydroxymethyl-phenanthrene |
Molecular Mechanisms of Genotoxicity and Dna Adduct Formation by 1 Methylbenzo C Phenanthrene
DNA Adduct Characterization and Structural Analysis
The DNA adducts formed by the diol epoxides of B[c]Ph, the parent structure of 1-Methylbenzo[c]phenanthrene, have been extensively studied. These reactive metabolites attack the exocyclic amino groups of purine (B94841) bases. d-nb.info A distinguishing feature of B[c]Ph diol epoxides is their strong preference for reacting with adenine (B156593) residues, in contrast to many other carcinogenic PAHs like benzo[a]pyrene, which primarily target guanine (B1146940). nih.govnih.gov
The metabolic activation of B[c]Ph produces stereoisomeric diol epoxides, meaning they are molecules with the same chemical formula but different three-dimensional arrangements of atoms. These include enantiomeric pairs (non-superimposable mirror images), such as (+)- and (−)-anti-B[c]PhDE. imrpress.com The specific stereochemistry of the diol epoxide profoundly influences the structure of the resulting DNA adduct. imrpress.com
When these different stereoisomers react with DNA, the resulting adducts adopt remarkably different conformations. For example, high-resolution NMR studies on adducts formed from the enantiomeric (+)- and (-)-trans-anti-B[c]Ph-N6-dA adducts show that while both B[c]Ph moieties intercalate into the DNA helix, they do so with opposite orientations. The R isomer orients itself towards the 5' direction of the modified DNA strand, while the S isomer is directed towards the 3' end. imrpress.com This difference in orientation is dictated by steric hindrance and the conformational preferences of the adducted nucleoside. imrpress.com
The diol epoxides derived from B[c]Ph exhibit a significant preference for binding to adenine bases. Specifically, the metabolically active 4(S),3(R)-dihydrodiol 2(S),1(R)-epoxide of B[c]Ph reacts with DNA to form adducts predominantly at the exocyclic amino group (N6) of adenine residues, accounting for approximately 80% of the adducts formed. nih.gov This contrasts sharply with many bay region PAHs, such as benzo[a]pyrene, which preferentially bind to guanine. d-nb.info This preference for adenine is a key characteristic of fjord-region PAHs like B[c]Ph and its derivatives. d-nb.inforesearchgate.net
Modulation of DNA Adduct Formation by Cellular Processes
Cellular processes, particularly DNA repair systems, play a critical role in modulating the impact of DNA adducts. The DNA Mismatch Repair (MMR) system has been identified as a key sensor for DNA damage caused by B[c]Ph diol epoxides. nih.gov Purified human MMR recognition proteins, MutSα and MutSβ, have been shown to specifically recognize and bind to B[c]PhDE-DNA adducts, including those formed at adenine. nih.govnih.gov
Interestingly, the recognition of these adducts by the MMR system can trigger apoptosis (programmed cell death) in MMR-proficient cells. nih.gov Studies have shown that cells with a functional MMR system are significantly more sensitive to the killing effects of B[c]PhDE compared to cells where the MMR system is defective. nih.gov This suggests that the MMR system acts as a general sensor for chemical DNA damage, preventing the survival and proliferation of damaged cells that could otherwise lead to mutagenesis and cancer. nih.gov
Comparative Genotoxicity with Other Methylated Polycyclic Aromatic Hydrocarbons
The position of the methyl group on the PAH backbone significantly influences its biological activity. Studies comparing different methylated isomers of benzo[c]phenanthrene (B127203) (B[c]Ph) in zebrafish models have demonstrated that genotoxicity is highly structure-dependent. nih.gov Generally, methylated PAHs are often found to be more potent than their parent compounds. usask.ca
In a comparative study, 2- and 3-methylbenzo[c]phenanthrene (B1616289) (MBCP) were found to cause morphological defects, whereas 4- and 5-MBCP did not elicit such effects. nih.gov This highlights that even a slight change in the location of the methyl group can dramatically alter the genotoxic potential of the molecule. Notably, the compounds that caused morphological effects (2- and 3-MBCP) did not induce the expression of the cyp1a gene, a common biomarker for activation of the aryl hydrocarbon receptor (AHR) pathway. Conversely, 4-MBCP, which did not cause morphological defects, was the only BCP derivative in the study to induce cyp1a expression. nih.gov This suggests that the genotoxicity of some methylated BCPs may proceed through mechanisms that are independent of the canonical AHR pathway.
| Compound | Observed Morphological Effects | cyp1a Gene Expression | Reference |
|---|---|---|---|
| 2-Methylbenzo[c]phenanthrene | Yes | No | nih.gov |
| 3-Methylbenzo[c]phenanthrene | Yes | No | nih.gov |
| 4-Methylbenzo[c]phenanthrene | No | Yes | nih.gov |
| 5-Methylbenzo[c]phenanthrene | No | No | nih.gov |
Carcinogenic and Tumorigenic Potential of 1 Methylbenzo C Phenanthrene
Evaluation of Carcinogenic Activity in Experimental Models
The parent compound, benzo[c]phenanthrene (B127203) (B[c]Ph), is generally considered to be a weak carcinogen in rodent bioassays. nih.goveuropa.eu Its low carcinogenic activity in tissues like mouse skin is thought to be related to a limited capacity of these tissues to metabolically activate the compound into its more potent carcinogenic forms. nih.gov
While direct and extensive experimental data on the carcinogenicity of 1-methylbenzo[c]phenanthrene is not widely available, studies have been conducted on various monomethyl derivatives of benzo[c]phenanthrene using mouse models, involving both cutaneous application and subcutaneous injection. tandfonline.com The carcinogenic properties of PAHs are known to be significantly altered by the presence and position of methyl groups on the aromatic ring structure. nih.gov
The true carcinogenic threat from benzo[c]phenanthrene and its derivatives appears to lie with its metabolites. The benzo[c]phenanthrene-3,4-diol-1,2-epoxides (B[c]PhDE) are recognized as some of the most tumorigenic diol epoxides known. nih.goveuropa.eu These metabolites have demonstrated high activity as tumor initiators in mouse skin and have been shown to induce mammary tumors in rats and pulmonary tumors in newborn mice. nih.govresearchgate.net For instance, one of the B[c]PhDE isomers was found to be the most tumorigenic bay-region diol epoxide ever tested in newborn mice, causing a significant incidence of both lung and hepatic tumors. researchgate.net This highlights that while the parent compound may be weak, its activated forms are exceptionally potent carcinogens.
Tumorigenicity of Benzo[c]phenanthrene Diol Epoxides in Murine Models
| Compound/Isomer | Experimental Model | Tumor Type | Activity Level |
|---|---|---|---|
| (-)-Diol epoxide-2 | Newborn Mice | Lung Tumors | Highly Active (Almost 10-fold more active than (+)-diol epoxide-2) |
| (-)-Diol epoxide-2 | Newborn Mice | Hepatic Tumors | Significant Incidence |
| (+)-Diol epoxide-1 | Mouse Skin | Skin Tumors | High Tumor-Initiating Activity |
| (-)-Diol epoxide-2 | Mouse Skin | Skin Tumors | High Tumor-Initiating Activity |
This table is generated based on data from studies on the metabolites of the parent compound, benzo[c]phenanthrene. researchgate.net
Link between Metabolic Activation, DNA Adducts, and Carcinogenesis
The carcinogenic action of most PAHs, including this compound, is not direct. These compounds require metabolic activation to become ultimate carcinogens. nih.govnih.gov This process is a critical step in the initiation of cancer. nih.gov The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes to form reactive electrophilic metabolites. biosynth.compreprints.org
For benzo[c]phenanthrene, the key pathway proceeds through the formation of bay-region diol epoxides. nih.govnih.gov Specifically, the molecule is metabolized to benzo[c]phenanthrene-3,4-dihydrodiol, which is then further oxidized to the ultimate carcinogens, the benzo[c]phenanthrene-3,4-diol-1,2-epoxides (B[c]PhDE). nih.goveuropa.eu The formation of these diol epoxides is considered the critical, rate-limiting step in the activation process. europa.eu
Once formed, these highly reactive diol epoxides can bind covalently to the nucleophilic sites in cellular macromolecules, most importantly DNA, to form DNA adducts. biosynth.comontosight.ai This binding to DNA can disrupt normal replication and repair, leading to permanent mutations in critical genes and initiating the process of carcinogenesis. nih.govontosight.ai Studies with human mammary carcinoma cells (MCF-7) have confirmed that human cells are capable of activating B[c]Ph into these DNA-binding metabolites. nih.gov
Interestingly, the specific structure of the diol epoxide isomer influences its interaction with DNA. One tumorigenic isomer, the 4(S),3(R)-dihydrodiol 2(S),1(R)-epoxide, reacts with DNA to form adducts predominantly on the amino group of adenine (B156593) residues (~80%), with the remainder on guanine (B1146940). nih.gov There is evidence to suggest that these adenine adducts may possess a greater intrinsic biological effect, which could explain the high tumorigenic response observed for this specific isomer relative to its level of DNA binding. nih.gov
Influence of Methyl Substitution on Carcinogenic Potency
The addition of a methyl group to a PAH backbone can dramatically alter its carcinogenic activity, with the specific position of the substitution being a crucial determinant. nih.govnih.gov While data directly comparing this compound to its parent compound and other isomers is limited, established principles from related compounds provide significant insight.
Studies on other PAHs have shown that methylation can enhance carcinogenic potency. For example, 5-methylchrysene (B135471) is significantly more tumorigenic than its parent compound, chrysene. nih.gov This heightened activity is attributed to the formation of a bay-region diol epoxide that has a methyl group and an epoxide ring in the same crowded bay region, a structural feature linked to high carcinogenicity. nih.gov Similarly, for a different class of phenanthrene (B1679779) derivatives, the cyclopenta[a]phenanthrenes, the 11-methyl derivative is a potent carcinogen, whereas the unmethylated parent compound is inactive. uj.edu.plnih.gov
The position of the methyl group is critical. Research on phenanthrene, the basic three-ring structure within benzo[c]phenanthrene, found that all monomethylated derivatives were more potent at activating the human aryl hydrocarbon receptor (AhR) than phenanthrene itself. nih.gov The study noted that phenanthrenes with methyl groups in equatorial positions (1-MP, 2-MP, and 3-MP) displayed the highest potencies. nih.gov This suggests that the location of the methyl group on the 1-position of the benzo[c]phenanthrene ring could enhance its biological activity compared to the parent molecule.
Molecular Pathways Involved in Tumorigenesis
The molecular mechanism of PAH-induced tumorigenesis is primarily mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. nih.govnih.gov The AhR is a ligand-activated transcription factor that resides in the cell's cytoplasm. escholarship.org
The process begins when a PAH like this compound enters the cell and binds to the AhR. This binding causes the receptor complex to translocate into the nucleus. escholarship.org Inside the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This new complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), which are located in the promoter regions of target genes. escholarship.org
Binding to XREs initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). nih.govescholarship.org These enzymes are responsible for metabolizing the PAHs into their reactive diol epoxide forms, thus playing a dual role in both detoxification and carcinogenic activation. preprints.org
In addition to this primary pathway, some methylated PAHs have been found to inhibit gap junctional intercellular communication (GJIC). nih.gov GJIC is crucial for maintaining tissue homeostasis, and its inhibition is a hallmark of tumor promoters. This suggests that besides initiating cancer through DNA mutations, compounds like this compound could potentially contribute to tumor promotion by disrupting cell-to-cell communication. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Methylbenzo C Phenanthrene and Analogues
Topological Descriptors and Molecular Features Correlated with Activity
Topological descriptors are numerical values derived from the molecular structure that characterize the size, shape, branching, and connectivity of a molecule. In the context of 1-methylbenzo[c]phenanthrene and its analogues, these descriptors are instrumental in developing QSAR models to predict their carcinogenic activity.
A significant QSAR study on methylated PAHs, including structures related to this compound, has demonstrated the utility of topological molecular descriptors derived from distance matrices and optimized correlation weights of local graph invariants. researchgate.net This approach allows for the development of multilinear regression equations that can accurately predict the carcinogenic activity of these compounds. researchgate.net The molecular structure information is captured through various topological indices, such as atom-type and group-type E-State indices, hydrogen E-State indices, and molecular connectivity chi indices. nih.gov These descriptors quantify different aspects of the molecular topology that are believed to influence the interaction of the compound with biological macromolecules, ultimately determining its activity.
Key molecular features that are often correlated with the activity of PAHs include the presence and characteristics of specific regions within the molecule, such as the "bay region." The bay region is a sterically hindered area formed by an angularly fused benzene (B151609) ring. researchgate.net For methylated PAHs, a "bay-like region" can be created by a methyl group, which can also significantly influence the compound's biological activity. researchgate.netresearchgate.net The geometry and electronic properties of these regions are critical in determining the metabolic activation of the PAH to its ultimate carcinogenic form.
Electronic and Steric Effects of Methyl Substitution on Biological Activity
The position of the methyl group on the benzo[c]phenanthrene (B127203) skeleton profoundly influences its biological activity due to a combination of electronic and steric effects. These effects can alter the molecule's metabolic activation, detoxification pathways, and interaction with cellular targets.
Electronic Effects: The methyl group is an electron-donating group, which can influence the electron density distribution within the aromatic system. This alteration in electron density can affect the ease of metabolic oxidation, a key step in the activation of PAHs to carcinogenic diol epoxides. The regioselectivity of metabolic enzymes is sensitive to the electronic properties of the substrate. NMR-based charge delocalization mapping has been used to understand the structure-activity relationships in methylated benzo[c]phenanthrenes, providing insights into how methyl substitution affects the electronic environment of the molecule. nih.gov
Steric Effects: The size and position of the methyl group introduce steric hindrance that can significantly impact the molecule's shape and its ability to interact with enzymes and receptors. Methyl substitution in the bay region, for instance, can cause considerable distortion in the molecule, forcing it to become non-planar. nih.govnih.gov This distortion can, in some cases, enhance tumorigenic activity. nih.gov For example, studies on other methylated PAHs have shown that increased steric strain in the bay region can lead to higher tumor-initiating activity. nih.gov However, the relationship is not always straightforward, as excessive steric hindrance can also decrease activity. nih.gov The developmental toxicity of methylbenzo[c]phenanthrene isomers has been shown to vary significantly with the position of the methyl group, highlighting the critical role of steric factors. nih.gov
Computational Approaches in SAR/QSAR Modeling
Computational chemistry plays a pivotal role in modern SAR and QSAR studies of this compound and its analogues. A variety of computational methods are employed to calculate molecular descriptors, build predictive models, and gain a deeper understanding of the molecular determinants of toxicity.
The development of QSAR models for carcinogenic risk often involves discriminant analysis and the use of topological molecular descriptors. nih.gov These models are designed to classify compounds into different risk categories based on their structural features. The process typically involves:
Data Set Compilation: A collection of compounds with known biological activity (e.g., carcinogenicity) is assembled.
Descriptor Calculation: A wide range of molecular descriptors, including topological, electronic, and steric parameters, are calculated for each compound in the dataset.
Model Development: Statistical methods, such as multilinear regression or discriminant analysis, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov
Model Validation: The predictive performance of the model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability.
For methylated PAHs, QSAR models have been successfully developed to predict their carcinogenic activity with a high degree of accuracy. researchgate.net These models often employ a large number of descriptors to capture the complex relationships between structure and activity. The use of sophisticated software allows for the computation of these descriptors and the application of advanced statistical techniques to build and validate the QSAR models. nih.gov
Predictive Toxicology and Risk Assessment Applications
QSAR models for this compound and related compounds have significant applications in predictive toxicology and risk assessment. gradientcorp.com These computational tools offer a rapid and cost-effective means of evaluating the potential hazards of chemicals without the need for extensive animal testing. gradientcorp.com
The primary applications in this context include:
Hazard Identification: QSAR models can be used to screen new or untested chemicals for potential carcinogenicity or other toxic effects. This allows for the early identification of potentially hazardous compounds.
Prioritization for Testing: Chemicals that are predicted to be highly active by QSAR models can be prioritized for further experimental testing to confirm their toxicity.
Risk Assessment: The predictions from QSAR models can be integrated into a broader risk assessment framework to estimate the potential risk to human health and the environment from exposure to these compounds. nih.gov This is particularly important for complex mixtures of PAHs found in the environment. researchgate.net
Regulatory Decision-Making: Regulatory agencies are increasingly using data from computational models, including QSAR, to support their decisions on the regulation of chemicals. gradientcorp.com
By providing a deeper understanding of the structural features that contribute to the toxicity of this compound and its analogues, SAR and QSAR studies are invaluable tools for protecting human health and the environment. altex.org
Analytical Methodologies for Detection and Quantification of 1 Methylbenzo C Phenanthrene
Chromatographic Techniques
Chromatography is the cornerstone of analytical methods for polycyclic aromatic hydrocarbons (PAHs), including 1-Methylbenzo[c]phenanthrene. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or hydrogen) pushes the sample through the column, and separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.
For the analysis of a mixture of 36 PAHs, including the parent compound benzo[c]phenanthrene (B127203), a specific GC-MS method has been detailed. This method utilizes an Rtx-35 column (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness) with a temperature program starting at 90°C, holding for 2 minutes, then ramping at 5°C/min to 320°C, and holding for 12 minutes. The inlet is operated in splitless mode at 300°C. This setup allows for the separation of a wide range of PAHs with varying boiling points shimadzu.com. Because many PAHs exist as isomers, chromatographic separation is critical, and a column like the Rtx-35 is capable of separating most isomers, with the exception of chrysene and triphenylene shimadzu.com.
To improve the analysis of PAHs, including methylated isomers like 1-methylphenanthrene (B47540), enhanced GC/MS and GC/MS/MS systems can be utilized. These systems can improve the linearity of calibration curves and the stability of internal standard responses, leading to more accurate quantification gcms.cz. For instance, the use of a self-cleaning ion source can significantly improve the consistency of internal standard responses, which is crucial for reliable quantification gcms.cz.
A study on the determination of phenanthrene (B1679779) and its hydroxylated metabolites in biological samples employed GC-MS with a method that could be adapted for this compound and its metabolites. This involved enzymatic hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction and solid-phase extraction for cleanup before GC-MS analysis in the selected ion monitoring (SIM) mode to achieve high sensitivity nih.gov.
Table 1: Example GC-MS Parameters for PAH Analysis
| Parameter | Setting |
|---|---|
| GC System | GCMS-QP2010 Ultra |
| Column | Rtx-35 (30 m x 0.32 mm I.D., df=0.25 µm) |
| Inlet Mode | Splitless |
| Inlet Temperature | 300°C |
| Oven Program | 90°C (2 min) → 5°C/min → 320°C (12 min) |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) |
High-performance liquid chromatography (HPLC) is a complementary technique to GC and is particularly useful for the analysis of less volatile or thermally labile PAHs. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. HPLC is often coupled with ultraviolet (UV) or fluorescence detectors, as PAHs exhibit strong UV absorbance and many are fluorescent, providing high sensitivity and selectivity.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for PAH analysis. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile or methanol. This allows for the separation of a wide range of PAHs thermofisher.com. For instance, a method to separate 16 EPA priority PAHs utilized a phenyl stationary phase with a gradient elution of methanol, acetonitrile, and water . The use of capillary columns in LC can minimize solvent consumption, making it a more environmentally friendly approach ui.ac.id.
The choice of detector is crucial in LC analysis of PAHs. While UV detection at a fixed wavelength (e.g., 254 nm) is common, fluorescence detection offers greater sensitivity and selectivity for many PAHs thermofisher.com. By programming the excitation and emission wavelengths of the fluorescence detector to change during the chromatographic run, optimal detection can be achieved for each eluting PAH.
Table 2: Example HPLC Parameters for PAH Separation
| Parameter | Setting |
|---|---|
| Column | Ascentis® Express PAH |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Detection | Fluorescence Detector (FLD) with programmed wavelength changes |
| Sample Preparation | Solid Phase Extraction (SPE) for cleanup |
Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced analytical technique that provides significantly enhanced peak capacity and resolution compared to single-column GC. This is particularly advantageous for the analysis of complex mixtures containing numerous isomers, such as environmental samples contaminated with PAHs. In GCxGC, two different columns are coupled in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid secondary separation. This results in a two-dimensional chromatogram with highly resolved peaks. GCxGC coupled with time-of-flight mass spectrometry (ToF-MS) has been successfully applied to the analysis of PAHs in environmental samples, allowing for the detection of a wide range of congeners oregonstate.edu.
Spectroscopic Detection Methods (e.g., Shpol'skii Luminescence Spectrometry)
Shpol'skii luminescence spectrometry is a high-resolution molecular fluorescence technique that is particularly well-suited for the isomer-specific analysis of PAHs and their derivatives. The technique involves dissolving the sample in an n-alkane solvent (such as n-hexane or n-octane) and then freezing it to a very low temperature (typically 77 K or lower). Under these cryogenic conditions, the rotational and vibrational motions of the analyte molecules are restricted, resulting in highly resolved, quasi-linear fluorescence and phosphorescence spectra.
This high resolution allows for the differentiation of closely related isomers that may be difficult to separate chromatographically. Shpol'skii spectrometry has been successfully used for the isomer-specific detection of methyl-substituted PAHs in complex environmental matrices like petroleum extracts and lubricating oil vu.nlacs.org. The technique can be further enhanced by using laser excitation (Laser-Excited Shpol'skii Spectrometry or LESS) to achieve even greater selectivity and sensitivity, which is beneficial for detecting PAH metabolites vu.nl.
Bioanalytical Approaches for Metabolites and Adducts
To assess the biological exposure and potential health effects of this compound, it is necessary to measure not only the parent compound but also its metabolites and any DNA or protein adducts that may have formed. These bioanalytical methods often involve a combination of sophisticated sample preparation, chromatography, and mass spectrometry.
A common approach for the analysis of PAH metabolites, such as hydroxylated derivatives, in biological matrices like urine, blood, or tissues involves an initial enzymatic hydrolysis step. This is because many metabolites are conjugated to glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. Enzymes like β-glucuronidase and sulfatase are used to cleave these conjugates and release the free metabolites. Following hydrolysis, the sample is typically subjected to a cleanup procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering substances. The purified extract is then analyzed by GC-MS or LC-MS/MS nih.gov. For GC-MS analysis, a derivatization step (e.g., silylation) is often required to make the hydroxylated metabolites more volatile. The use of tandem mass spectrometry (MS/MS) can provide enhanced selectivity and sensitivity for the detection of specific metabolites and adducts in complex biological samples.
Challenges in Isomer Separation and Quantification
A significant analytical challenge in the study of this compound is its separation from other methylbenzo[c]phenanthrene isomers and other PAHs with similar physical and chemical properties. The addition of a methyl group to the benzo[c]phenanthrene structure can result in several different isomers, each potentially having a unique toxicological profile.
In gas chromatography, even high-resolution capillary columns may not be able to completely separate all PAH isomers. For example, chrysene and triphenylene are often co-eluted shimadzu.com. Similarly, separating isomers of methylphenanthrene can be challenging researchgate.net. The use of specialized stationary phases, such as liquid crystalline phases, or advanced techniques like GCxGC can improve the separation of these challenging isomers.
In liquid chromatography, while it generally offers better resolution for certain PAH isomers compared to GC, complete separation of all isomers in a complex mixture can still be difficult. The development of novel stationary phases and optimization of mobile phase gradients are ongoing areas of research to improve the separation of PAH isomers .
Furthermore, the lack of commercially available analytical standards for all possible methylbenzo[c]phenanthrene isomers complicates their unambiguous identification and accurate quantification. Without a reference standard, identification often relies on mass spectral interpretation and comparison with related compounds, which can be prone to error. This scarcity of standards is a major obstacle in comprehensively assessing the environmental and biological impact of specific methylated PAHs. Novel approaches, such as the use of water-soluble molecular cages that can selectively encapsulate certain isomers, are being explored to facilitate the separation of challenging PAH isomers like phenanthrene and anthracene ccspublishing.org.cnnih.gov.
Environmental Occurrence, Distribution, and Persistence of 1 Methylbenzo C Phenanthrene
Sources and Formation Pathways (Anthropogenic and Natural)
The formation of 1-Methylbenzo[c]phenanthrene, like other PAHs, is primarily the result of incomplete combustion of organic materials. nih.gov These processes can be both anthropogenic and natural in origin.
Anthropogenic Sources: Human activities are the predominant source of PAHs in the environment. nih.gov Major anthropogenic sources include:
Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants and for industrial and residential heating is a significant source of PAHs. nih.govnih.gov
Vehicle Emissions: Exhaust from gasoline and diesel engines releases a complex mixture of PAHs into the atmosphere. nih.gov
Industrial Processes: Activities such as coal coking, asphalt production, and aluminum smelting are major contributors to PAH emissions. nih.govtpsgc-pwgsc.gc.ca
Waste Incineration: The incomplete combustion of municipal and industrial waste releases PAHs. nih.gov
Petrogenic Sources: Spills of crude oil and petroleum products are a direct source of methylated PAHs, including likely this compound, into the environment. researchgate.netoup.com The ratio of methylated to non-methylated PAHs can sometimes be used to distinguish between petrogenic (oil-related) and pyrogenic (combustion-related) sources. nih.gov
Natural Sources: Natural processes also contribute to the environmental load of PAHs, though generally to a lesser extent than anthropogenic sources. nih.gov These include:
Forest and Prairie Fires: The natural burning of biomass releases large quantities of PAHs into the atmosphere. nih.govtpsgc-pwgsc.gc.ca
Volcanic Eruptions: Volcanic activity can emit PAHs. nih.gov
Natural Petroleum Seeps: Crude oil seeping naturally from underground reservoirs can release methylated PAHs into the environment.
The specific formation pathways of this compound are not well-documented, but it is understood to be formed during the same high-temperature processes that produce other PAHs. The presence of a methyl group suggests it may be a prominent component in emissions from sources rich in alkylated organic matter, such as certain types of coal and crude oil.
Environmental Fate and Transport Mechanisms
The environmental fate and transport of this compound are governed by its physicochemical properties, which are characteristic of high molecular weight PAHs. These compounds are generally characterized by low water solubility and high lipophilicity.
Persistence: PAHs with four or more rings, such as benzo[c]phenanthrene (B127203) and its methylated derivatives, are known for their persistence in the environment. nih.gov This is due to their chemical stability and resistance to degradation. While specific half-life data for this compound is not readily available, related compounds can persist for long periods in soil and sediment. For instance, the half-life of benzo[a]phenanthrene in soil has been reported to be 246 days at 28°C and 1400 days at 8°C, though this may be a different isomer. epa.gov The persistence of PAHs generally increases with the number of aromatic rings.
Transport: Due to their low volatility and strong tendency to adsorb to particulate matter, long-range transport of compounds like this compound occurs primarily through the atmosphere. nih.gov Once released into the air, they can be carried over long distances before being deposited on land and water through wet and dry deposition. In aquatic systems, their low solubility means they rapidly partition to suspended solids and eventually settle into the sediment, which acts as a major environmental sink for PAHs. nih.govmdpi.com In soil, their mobility is generally low due to strong adsorption to organic matter. tpsgc-pwgsc.gc.ca
Degradation: The degradation of persistent PAHs in the environment can occur through several mechanisms:
Photodecomposition: When dissolved in water or adsorbed on surfaces, PAHs can be broken down by ultraviolet light from the sun. nih.gov
Chemical Oxidation: PAHs can react with atmospheric pollutants like ozone and nitrogen oxides. nih.gov
Microbial Degradation: Some microorganisms in soil and sediment are capable of degrading PAHs, although the rate of degradation is typically slow for larger, more complex molecules. nih.govasm.org
Table 1: General Environmental Fate Characteristics of High Molecular Weight PAHs (as a proxy for this compound)
| Property | General Characteristic | Implication for this compound |
| Water Solubility | Very Low | Limited transport in dissolved phase in water. |
| Vapor Pressure | Low | Limited volatilization from soil and water surfaces. |
| Adsorption to Soil/Sediment | High | Tends to accumulate in soil and sediment; low mobility. |
| Persistence | High | Long half-life in the environment, particularly in soil and sediment. |
| Atmospheric Transport | Adsorbed to Particulate Matter | Capable of long-range atmospheric transport. |
Bioaccumulation and Environmental Monitoring
Bioaccumulation: The high lipophilicity of this compound suggests a strong potential for bioaccumulation in organisms. nih.gov Bioaccumulation is the process by which a substance is absorbed by an organism from the surrounding environment and accumulates at a concentration higher than in the environment. Due to their tendency to partition into fatty tissues, PAHs can move up the food chain, a process known as biomagnification. mdpi.com
While specific bioconcentration factors (BCF) for this compound are not available, studies on similar compounds provide insight. For example, the BCF for the parent compound phenanthrene (B1679779) is lower than that for the higher molecular weight benzo[a]pyrene, indicating that as the size and lipophilicity of the PAH molecule increase, so does its potential to bioaccumulate. nih.govresearchgate.net Methylation can also influence the biological activity of PAHs. Some studies have shown that methylated phenanthrenes can be more potent activators of the aryl hydrocarbon receptor (AhR) than the parent compound, which is a key step in the mechanism of toxicity for many PAHs. nih.gov
Aquatic organisms can take up PAHs from contaminated water, sediment, and food. nih.govepa.gov In terrestrial environments, plants can absorb PAHs from the soil, leading to their entry into the terrestrial food web. nih.gov
Table 2: Bioaccumulation Potential of Representative PAHs
| Compound | Number of Rings | Log Kow (Octanol-Water Partition Coefficient) | General Bioaccumulation Potential |
| Phenanthrene | 3 | 4.53 | Moderate |
| Benzo[a]pyrene | 5 | 6.04 | High |
| Benzo[c]phenanthrene | 4 | ~5.8 (estimated) | High |
| This compound | 4 | >5.8 (estimated) | High to Very High |
Note: Log Kow is a key indicator of a substance's potential to bioaccumulate. A higher value indicates greater lipophilicity and a higher tendency to accumulate in fatty tissues.
Environmental Monitoring: Monitoring for this compound in the environment is not as common as for the 16 priority PAHs designated by the U.S. Environmental Protection Agency (EPA). However, advanced analytical techniques can identify and quantify a wide range of PAHs, including methylated derivatives. Studies monitoring PAHs in various environmental matrices such as air, water, soil, sediment, and biota have been conducted worldwide. nih.gov For example, methylated phenanthrenes have been detected in river sediments, and their presence is often indicative of petrogenic contamination. oup.com Sewage sludge has also been identified as a significant reservoir of PAHs and methylated PAHs, which can be introduced into the environment. mdpi.com Monitoring efforts in areas with known sources of PAH contamination, such as industrial sites, urban areas, and oil spill locations, would likely detect this compound.
Theoretical and Computational Investigations of 1 Methylbenzo C Phenanthrene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Methylbenzo[c]phenanthrene that dictate its reactivity and biological activity. These methods model the electronic distribution and energy levels within the molecule.
Early theoretical approaches to understanding the electronic structure of PAHs involved Hückel Molecular Orbital (HMO) theory, which provides a foundational understanding of the π-electron systems that are characteristic of these aromatic compounds. For the parent compound, phenanthrene (B1679779), Hückel theory and more advanced computational methods have been used to analyze its electronic properties and compare them to its linear isomer, anthracene. These studies consistently show that the kinked arrangement of phenanthrene is thermodynamically more stable than the linear arrangement of anthracene.
More sophisticated computational methods, such as Density Functional Theory (DFT), are now routinely employed to provide a more detailed and accurate picture of the electronic structure. DFT calculations can be used to determine a variety of electronic properties that are key indicators of reactivity. A study on substituted benzo[c]phenanthrenes utilized DFT and Natural Population Analysis (NPA) to deduce charge distribution in carbocations formed from these compounds. This type of analysis is crucial for predicting the most likely sites for electrophilic attack, a key step in the metabolic activation of PAHs. For this compound, such calculations would focus on how the methyl group influences the electron density distribution across the aromatic system, potentially activating or deactivating certain regions towards metabolic enzymes.
Key parameters derived from quantum chemical calculations that help in assessing the reactivity of this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the energy gap between them are critical in predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Electron Density Distribution: Mapping the electron density reveals regions of the molecule that are electron-rich or electron-deficient, indicating likely sites for electrophilic or nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are attractive to positively or negatively charged species.
| Computational Method | Key Parameters Calculated | Significance for this compound |
|---|---|---|
| Hückel Molecular Orbital (HMO) Theory | π-electron energy levels, delocalization energy | Provides a fundamental understanding of aromatic stability. |
| Density Functional Theory (DFT) | HOMO-LUMO energies, electron density, electrostatic potential | Offers detailed insights into reactivity and sites of metabolic activation. |
| Natural Population Analysis (NPA) | Atomic charges | Helps in quantifying the charge distribution and identifying reactive centers. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools that allow for the investigation of the three-dimensional structure and dynamic behavior of this compound and its interactions with biological macromolecules like DNA and proteins.
Due to the steric hindrance in its "fjord region," where the methyl group of this compound is located, the molecule is non-planar. Molecular modeling techniques can accurately predict the preferred conformations of the molecule and the energetic barriers to interconversion between different shapes. This structural information is vital for understanding how the molecule fits into the active sites of metabolic enzymes or intercalates into the DNA helix. Computer modeling has been extensively used to understand the essential molecular features and conformational structures of PAHs that are necessary for their carcinogenic behavior .
Molecular dynamics (MD) simulations, in particular, provide a "computational microscope" to observe the motion of atoms and molecules over time. A significant application of MD simulations in the context of PAHs is to study the behavior of their metabolites when bound to DNA, forming DNA adducts. For instance, molecular modeling and MD simulations have been performed on a DNA adduct of a benzo[c]phenanthrene (B127203) derivative to understand its structure within a DNA polymerase active site nih.govnih.gov. These simulations can reveal how the presence of the bulky PAH adduct distorts the DNA structure and how this distortion might lead to errors in DNA replication, a key event in chemical carcinogenesis. Such studies can model different scenarios, such as the adduct intercalating into the DNA or residing in the major or minor groove, and assess the energetic feasibility of each conformation nih.govnih.gov.
| Simulation Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Molecular Mechanics | Optimized geometries, conformational energies | Predicts the 3D structure and flexibility of the molecule. |
| Molecular Dynamics (MD) Simulations | Time-resolved atomic motions, interaction energies, structural changes in DNA/protein complexes | Investigates the dynamic behavior of this compound-DNA adducts and their impact on biological processes. |
Mechanistic Studies of Chemical Reactions and Biological Interactions via Computation
Computational chemistry plays a crucial role in elucidating the complex mechanisms of chemical reactions and biological interactions involving this compound. This includes modeling its metabolic activation pathways and the subsequent interactions of its reactive metabolites with cellular targets.
The carcinogenicity of many PAHs is linked to their metabolic activation to highly reactive diol-epoxides or o-quinones. Computational studies on related compounds, such as 1-methylphenanthrene (B47540), have shed light on these metabolic pathways nih.govnih.gov. It is understood that metabolic activation can occur via the diol-epoxide pathway, leading to the formation of tetraols, or through the o-quinone pathway nih.govnih.gov. Theoretical calculations can be employed to model the entire reaction sequence of these metabolic transformations. This involves calculating the transition state energies for each step, which helps in identifying the rate-determining steps and the most probable metabolic pathways.
For this compound, computational studies could be designed to:
Model the enzymatic reactions catalyzed by cytochrome P450 enzymes to form various epoxide intermediates.
Calculate the stability and reactivity of the resulting diol-epoxides, particularly in the sterically hindered fjord region.
Investigate the thermodynamics and kinetics of the reaction between the reactive metabolites and DNA bases, primarily guanine (B1146940) and adenine (B156593), to form covalent adducts.
Explore the potential for the formation of o-quinones and their role in redox cycling and generation of reactive oxygen species.
By simulating these complex chemical and biological processes, computational studies can provide a detailed mechanistic understanding of how this compound exerts its biological effects and can help in predicting the carcinogenic potential of this and other related PAHs.
Q & A
What are the established synthetic routes for 1-methylbenzo[c]phenanthrene, and how do reaction conditions influence product purity?
Basic Research Focus
this compound is synthesized via Friedel-Crafts alkylation of benzo[c]phenanthrene using methyl halides or alkylating agents. Reaction conditions such as catalyst type (e.g., AlCl₃), solvent polarity, and temperature significantly impact regioselectivity and byproduct formation. For instance, steric hindrance from the methyl group can lead to non-planar distortions in the aromatic system, affecting reaction kinetics . Purification typically involves column chromatography with hexane/ethyl acetate gradients to isolate the methylated product from unreacted precursors or di-methylated derivatives.
How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
Basic Research Focus
¹H and ¹³C NMR are critical for confirming the methyl group’s position and assessing aromatic ring distortions. The 1-methyl substituent in benzo[c]phenanthrene induces shielding/deshielding effects due to non-planarity, leading to distinct chemical shifts. For example, the methyl group’s resonance appears at ~2.3 ppm (¹H), while ring distortion reduces deshielding contributions from proximate aromatic rings, yielding a calculated chemical shift discrepancy of 22 Hz compared to planar analogs . 2D ADEQUATE experiments further validate coupling patterns between carbons and hydrogens, resolving ambiguities in fused-ring systems .
What environmental monitoring methods detect this compound in aqueous and soil matrices?
Basic Research Focus
High-pressure liquid chromatography (HPLC) with diode array detection (DAD) is widely used for quantification in soil and water, achieving detection limits of ~3.88 ng/mL for phenanthrene analogs . Solid-phase extraction (SPE) pre-concentrates samples, while fluorescence spectroscopy (excitation/emission at 255/273 nm) offers rapid screening in aqueous systems . For soil, ethyl acetate extraction followed by GC-MS is recommended, with recovery rates influenced by organic matter content and dissolved organic carbon (DOC) .
How does methylation at the 1-position alter the biodegradation pathway of benzo[c]phenanthrene?
Advanced Research Focus
The methyl group sterically hinders enzymatic attack, slowing microbial degradation. Mycobacterium sp. strain PYR-1, which degrades phenanthrene via dioxygenase-mediated ring fission, shows reduced activity against methylated analogs due to substrate specificity. Metabolites like cis-dihydrodiols and diphenic acids are less abundant in methylated derivatives, suggesting alternative pathways involving monooxygenases or cytochrome P450 systems . Comparative studies with 1,2-dimethylphenanthrene indicate methylation increases persistence in soil by 15–30% under identical conditions .
What challenges arise in interpreting NMR data for this compound due to ring non-planarity?
Advanced Research Focus
Non-planar distortions in the aromatic system complicate chemical shift predictions. The methyl group increases torsion angles between rings, modulating (3 cos²θ−1)/2 angular dependencies in shielding calculations. Experimental ¹³C shifts deviate by up to 22 Hz from planar models, necessitating density functional theory (DFT) simulations to account for steric effects . Coupling constants (JHH) between adjacent protons also vary, requiring high-field (>600 MHz) NMR for resolution .
How can response surface methodology (RSM) optimize co-metabolic degradation of this compound?
Advanced Research Focus
Box-Behnken or central composite designs (CCD) identify optimal co-substrate ratios. For example, glucose (225.83 mg/L) and salicylic acid (112.10 mg/L) enhance degradation by 23% in cold-adapted consortia, likely by inducing enzyme expression . Variables like pH (6.0–9.0), temperature (20–40°C), and incubation time (7–21 days) are modeled to maximize degradation efficiency while minimizing metabolite toxicity .
What mechanisms govern the adsorption of this compound in rhizosphere soils?
Advanced Research Focus
Adsorption isotherms follow linear models (Kd = 0.45–1.23 L/kg), with organic carbon-normalized coefficients (Koc) reduced by 20–40% in the presence of root exudates. Exudate-derived dissolved organic matter (DOM) competes for sorption sites, lowering binding affinity. Steric effects from methylation further reduce adsorption capacity compared to unsubstituted PAHs .
How do factorial designs address contradictions in biodegradation studies of methylated PAHs?
Advanced Research Focus
Full factorial designs (2^k) screen variables like surfactant concentration (Tween 80), salinity, and nutrient availability, resolving conflicting results from univariate studies. For example, surfactant-enhanced bioavailability may offset inhibitory effects of high salinity (>3.5% NaCl) in contaminated soils . Lack-of-fit tests in BBD models validate nonlinear interactions between variables, improving predictive accuracy .
What factors influence the efficiency of Fenton-like degradation for this compound?
Advanced Research Focus
Schwertmannite (1 g/L) catalyzes H₂O₂ (200 mg/L) at pH 3.0, achieving >80% degradation in 5 hours. The methyl group increases resistance to hydroxyl radical attack, requiring higher oxidant doses compared to phenanthrene. Surface-bound Fe(II/III) sites mediate electron transfer, with degradation rates proportional to catalyst loading .
How do functional gene arrays (e.g., GeoChip) elucidate microbial responses to this compound?
Advanced Research Focus
GeoChip 2.0 detects PAH-RHDα (ring-hydroxylating dioxygenase) genes upregulated in contaminated soils. Methylation reduces gene diversity by 15–20%, selecting for Sphingomonadaceae and Mycobacterium spp. with broad substrate specificity. Metagenomic linkage maps reveal co-evolved pathways for methyl-group oxidation and ring cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
